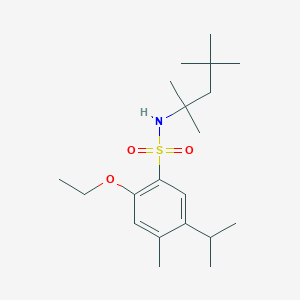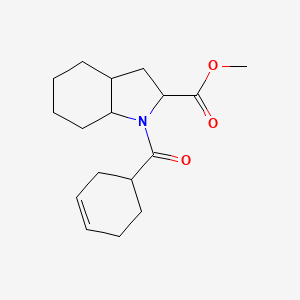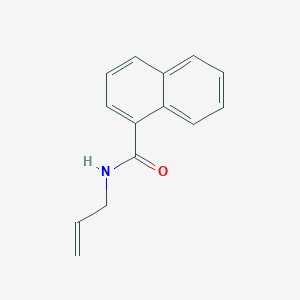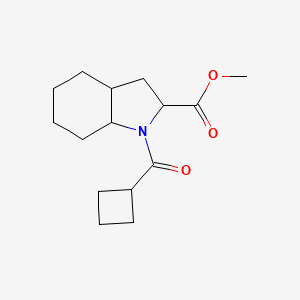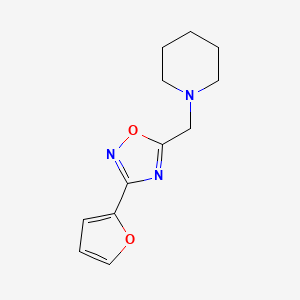![molecular formula C15H17N3OS B7544331 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one, also known as PZM21, is a novel opioid analgesic compound that has shown promising results in preclinical studies. This compound is structurally distinct from traditional opioids such as morphine and fentanyl, and has been shown to produce less respiratory depression and physical dependence in animal models.
科学的研究の応用
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one has been extensively studied in preclinical models for its potential as a novel opioid analgesic. It has been shown to produce potent analgesic effects in various animal models of pain, including acute thermal and mechanical pain, neuropathic pain, and inflammatory pain. 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one has also been shown to produce less respiratory depression and physical dependence compared to traditional opioids, suggesting that it may have a better safety profile for clinical use.
作用機序
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one acts as a biased agonist at the mu opioid receptor, which is the primary target for opioids in the body. Unlike traditional opioids, 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one preferentially activates a subset of signaling pathways downstream of the mu opioid receptor that are associated with analgesia, while avoiding those pathways that are associated with adverse effects such as respiratory depression and physical dependence.
Biochemical and Physiological Effects:
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one produces potent analgesic effects in animal models of pain, with a duration of action that is longer than traditional opioids. It also produces less respiratory depression and physical dependence compared to traditional opioids. In addition, 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one has been shown to have minimal effects on gastrointestinal motility, which is a common side effect of traditional opioids.
実験室実験の利点と制限
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one has several advantages for use in lab experiments. It produces potent analgesic effects with a longer duration of action compared to traditional opioids, which allows for more efficient testing of pain models. It also produces less respiratory depression and physical dependence, which reduces the risk of adverse effects in animal models. However, 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one is a relatively new compound and has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one. One area of interest is the development of more selective biased agonists that can target specific signaling pathways downstream of the mu opioid receptor. Another area of interest is the potential use of 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one in combination with other analgesic drugs to enhance its efficacy and reduce the risk of adverse effects. Additionally, further studies are needed to determine the safety and efficacy of 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one in clinical trials, and to explore its potential use in treating other conditions such as addiction and depression.
In conclusion, 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one is a novel opioid analgesic compound that has shown promising results in preclinical studies. Its unique mechanism of action and improved safety profile compared to traditional opioids make it an exciting area of research for the development of new analgesic drugs. Further studies are needed to fully understand the potential of 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one for clinical use.
合成法
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one can be synthesized using a multi-step process that involves the reaction of 5-phenyl-2-thiohydantoin with 1,6-dibromohexane, followed by reduction with sodium borohydride and subsequent cyclization with sodium hydride. This method has been optimized to produce high yields of 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one with high purity.
特性
IUPAC Name |
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-14-13(8-4-5-9-16-14)20-15-17-10-12(18-15)11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVRSYRZRLXREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)SC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

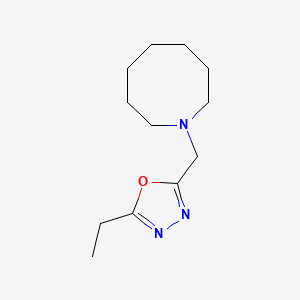
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)
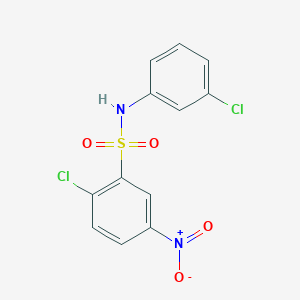

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)
